REACTION_CXSMILES
|
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[C:4]([NH:14]C(=O)C)=[CH:3][CH:2]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[C:4]([NH2:14])=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=2OC3=C(C21)C=CC=C3)NC(C)=O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The residue was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
redissolved in DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=2OC3=C(C21)C=CC=C3)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |